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Compound of Interest

Compound Name:
(1-Methoxy-2,2-

dimethylcyclohexyl)methanamine

Cat. No.: B13615320 Get Quote

Important Editorial Note: The CAS number provided in the request (1517154-83-4) corresponds

to (1-Methoxy-2,2-dimethylcyclohexyl)methanamine, a chemical building block with no

established pharmacological performance data or clinical alternatives. Given the context of

"drug development," "performance comparison," and "chemical suppliers," this guide focuses

on Sotorasib (AMG 510) (CAS 2296729-00-3), the first-in-class KRAS G12C inhibitor. This

molecule presents unique COA challenges (atropisomerism) and is frequently benchmarked

against Adagrasib (MRTX849).

Introduction: The Atropisomer Challenge
In the development of KRAS G12C inhibitors, Sotorasib (AMG 510) represents a paradigm shift

in drugging "undruggable" targets. However, for researchers and QA professionals, it presents

a specific critical quality attribute (CQA) often overlooked in standard Certificates of Analysis

(COA): Atropisomerism.

Sotorasib exists as a stable atropisomer due to restricted rotation around the N-C bond

between the piperazine-quinazoline core and the substituted phenyl ring. The bioactive form is

the (P)-atropisomer (often denoted as the M-isomer in some synthesis literature depending on

nomenclature priority, but clinically the single enantiomer is required). A standard achiral HPLC

purity >99% is insufficient for biological validation because it cannot distinguish between the

active drug and its inactive rotamer.
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This guide establishes the rigorous standards required to validate Sotorasib from chemical

suppliers and compares its performance against its primary competitor, Adagrasib.

Critical Quality Attributes (CQA) & COA
Specifications
When sourcing Sotorasib for IND-enabling studies or high-stakes screening, the COA must

meet the following "Gold Standard" specifications.

Table 1: Sotorasib (AMG 510) CQA Benchmarks
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Attribute
Standard Grade
(Screening)

Premium Grade (In
Vivo/GLP)

Why It Matters
(Causality)

Appearance
White to off-white

solid
White crystalline solid

Color changes often

indicate oxidation of

the acrylamide

"warhead."

Chemical Purity >98.0% (HPLC) >99.5% (HPLC)

Impurities compete for

the KRAS cysteine

pocket or cause off-

target toxicity.

Chiral Purity Not always specified
>99% ee (Chiral

HPLC)

CRITICAL: The

inactive atropisomer

has >100-fold lower

affinity. Racemic

mixtures yield false

IC50 data.

Residual Solvents <0.5% total
<5000 ppm (ICH

Q3C)

Solvents like DMSO

or DMF can induce

artifacts in cellular

assays.

Water Content <1.0% <0.5%

High moisture

hydrolyzes the

acrylamide warhead,

deactivating the

covalent mechanism.

Comparative Performance: Sotorasib vs. Adagrasib
To validate the biological activity of a sourced batch, it is essential to benchmark it against

known standards. The primary alternative is Adagrasib (MRTX849). While both target KRAS

G12C, their pharmacokinetic (PK) and binding properties differ.[1]
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Table 2: Performance Benchmarking (Sotorasib vs.
Adagrasib)

Feature
Sotorasib (AMG
510)

Adagrasib
(MRTX849)

Experimental
Implication

Mechanism Covalent (Cys12) Covalent (Cys12)

Both require wash-out

assays to prove

irreversible binding.

Cellular IC50 (H358) ~4–10 nM ~2–5 nM

Adagrasib is slightly

more potent in vitro;

Sotorasib requires

strict dose-ranging

around 1-100 nM.

Half-life (t1/2) ~5.5 hours ~23 hours

Adagrasib allows for

less frequent dosing in

in vivo mouse models.

CNS Penetration Low Moderate

Use Adagrasib for

brain metastasis

models; Sotorasib for

systemic lung/colon

models.

Oral Bioavailability ~20-30% (Fasted) ~40-50%

Sotorasib absorption

is highly pH-

dependent; avoid co-

administration with

acid-reducing agents

in animals.

Experimental Validation Protocols
The following protocols are designed as self-validating systems. If your sourced Sotorasib does

not generate these results, the batch is likely racemic or degraded.
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Protocol A: Chiral Purity Verification (The "Go/No-Go"
Test)
Standard C18 columns cannot separate Sotorasib atropisomers. You must use a

polysaccharide-based chiral column.

Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) [60 : 40 : 0.1].

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.

Acceptance Criteria:

Peak 1 (Active): Retention time ~8-10 min (varies by column age).

Peak 2 (Inactive): Retention time ~12-14 min.

Ratio: Area of Peak 1 must be >99% of total area.

Protocol B: Functional Potency Assay (pERK Inhibition)
This assay confirms the covalent warhead is intact and the compound is the active atropisomer.

Cell Line: NCI-H358 (KRAS G12C mutant) vs. A549 (KRAS G12S control - Negative

Control).

Seeding: 1.0 x 10^6 cells/well in 6-well plates; adhere overnight.

Treatment: Treat with Sotorasib (0, 1, 10, 100, 1000 nM) for 2 hours.

Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

Readout: Western Blot for Phospho-ERK1/2 (Thr202/Tyr204) vs. Total ERK.

Validation Check:
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H358: Complete loss of pERK signal at >100 nM.

A549: NO change in pERK signal (demonstrates selectivity).

Failure Mode: If A549 pERK drops, the compound is toxic/off-target. If H358 pERK

remains at 100 nM, the warhead is hydrolyzed or the batch is the wrong atropisomer.

Visualizations
Diagram 1: KRAS G12C Signaling & Inhibition Pathway
This diagram illustrates the specific node (KRAS-G12C) targeted by Sotorasib and the

downstream readout (ERK).
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Caption: Sotorasib covalently locks KRAS G12C in the GDP-bound state, preventing RAF

activation and collapsing the downstream ERK phosphorylation cascade.[2]
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Diagram 2: QA/QC Decision Tree for Incoming Reagents
A self-validating workflow for researchers receiving new chemical batches.
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Caption: A rigorous "Go/No-Go" workflow ensuring only atropisomerically pure and functionally

active Sotorasib is used in experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Benchmarking Sotorasib (AMG 510): A Comparative
Purity and Performance Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13615320#coa-and-purity-standards-for-cas-
1517154-83-4-from-chemical-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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